Cas no 7675-33-4 (4-methyl-1,5-naphthyridine)
4-methyl-1,5-naphthyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-methyl-1,5-naphthyridine
- 1,5-Naphthyridine,4-methyl
- 4-Methyl[1,5]naphthyridine
- 4-Methyl-1,5-naphthyridin
- DTXSID40343322
- SCHEMBL1773094
- FT-0706379
- Z1255451101
- 4-Methyl[1,5]naphthyridine #
- 7675-33-4
- EN300-7539045
- 1,5-Naphthyridine, 4-methyl-
-
- Inchi: 1S/C9H8N2/c1-7-4-6-10-8-3-2-5-11-9(7)8/h2-6H,1H3
- InChI Key: GGOGANXZRQOYHV-UHFFFAOYSA-N
- SMILES: N1C=CC=C2C=1C(C)=CC=N2
Computed Properties
- Exact Mass: 144.06900
- Monoisotopic Mass: 144.068748264g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 136
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 25.8Ų
Experimental Properties
- PSA: 25.78000
- LogP: 1.93820
4-methyl-1,5-naphthyridine Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methyl-1,5-naphthyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219007623-1g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 97% | 1g |
$684.00 | 2023-09-01 | |
| Chemenu | CM232260-1g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 97% | 1g |
$795 | 2021-08-04 | |
| TRC | M201720-25mg |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 25mg |
$ 135.00 | 2022-06-04 | ||
| TRC | M201720-50mg |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 50mg |
$ 225.00 | 2022-06-04 | ||
| Chemenu | CM232260-1g |
4-Methyl-1,5-naphthyridine |
7675-33-4 | 97% | 1g |
$*** | 2023-05-29 | |
| Enamine | EN300-7539045-0.05g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.05g |
$174.0 | 2024-05-23 | |
| Enamine | EN300-7539045-0.1g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.1g |
$257.0 | 2024-05-23 | |
| Enamine | EN300-7539045-0.25g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.25g |
$367.0 | 2024-05-23 | |
| Enamine | EN300-7539045-0.5g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 0.5g |
$579.0 | 2024-05-23 | |
| Enamine | EN300-7539045-1.0g |
4-methyl-1,5-naphthyridine |
7675-33-4 | 95% | 1.0g |
$743.0 | 2024-05-23 |
4-methyl-1,5-naphthyridine Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 4-methyl-1,5-naphthyridine
Chemical Profile of 4-methyl-1,5-naphthyridine (CAS No. 7675-33-4)
4-methyl-1,5-naphthyridine, identified by its Chemical Abstracts Service (CAS) number 7675-33-4, is a heterocyclic organic compound belonging to the naphthyridine class. This compound features a fused bicyclic structure consisting of a pyridine ring and a pyrimidine ring, with a methyl substituent at the 4-position of the pyridine ring. Its unique structural framework and electronic properties make it a valuable intermediate in pharmaceutical synthesis, agrochemical development, and material science research.
The molecular formula of 4-methyl-1,5-naphthyridine is C₈H₆N₂, reflecting its composition of eight carbon atoms, six hydrogen atoms, and two nitrogen atoms. The presence of nitrogen atoms in both rings imparts significant electron-rich characteristics to the molecule, making it susceptible to various chemical modifications and functional group interconversions. These attributes have positioned 4-methyl-1,5-naphthyridine as a versatile building block in synthetic chemistry.
In recent years, 4-methyl-1,5-naphthyridine has garnered attention in the field of medicinal chemistry due to its potential as a pharmacophore in drug discovery. Researchers have explored its derivatives as scaffolds for developing novel therapeutic agents targeting various biological pathways. For instance, studies have demonstrated the utility of 4-methyl-1,5-naphthyridine derivatives in inhibiting enzymes involved in inflammatory responses and cancer progression.
One notable area of research involves the application of 4-methyl-1,5-naphthyridine in the synthesis of small-molecule inhibitors for kinases and other enzyme targets. The compound's rigid bicyclic structure provides a stable platform for designing molecules that can selectively interact with biological targets. Recent publications highlight the development of 4-methyl-1,5-naphthyridine-based inhibitors with enhanced binding affinity and reduced toxicity compared to existing drugs.
Furthermore, 4-methyl-1,5-naphthyridine has been investigated for its role in materials science applications. Its ability to form coordination complexes with transition metals makes it useful in catalysis and luminescent materials. For example, complexes formed with ruthenium or iridium have shown promise in organic light-emitting diodes (OLEDs) due to their efficient electron transfer properties.
The synthesis of 4-methyl-1,5-naphthyridine typically involves multi-step organic reactions starting from readily available precursors such as pyridine and urea derivatives. Advances in synthetic methodologies have improved the efficiency and scalability of its production, making it more accessible for industrial applications. Catalytic processes have been particularly effective in achieving high yields while minimizing byproduct formation.
In conclusion, 4-methyl-1,5-naphthyridine (CAS No. 7675-33-4) represents a significant compound with diverse applications across pharmaceuticals and materials science. Its unique structural features and reactivity make it an indispensable tool for researchers seeking innovative solutions in drug development and advanced materials. As scientific understanding progresses, 4-methyl-1,5-naphthyridine is expected to continue playing a pivotal role in cutting-edge research endeavors.
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